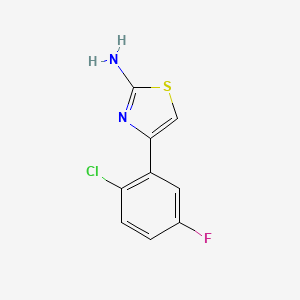

4-(2-Chloro-5-fluorophenyl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloro-5-fluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2S/c10-7-2-1-5(11)3-6(7)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMJQKUBCDOLDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CSC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40808623 | |

| Record name | 4-(2-Chloro-5-fluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40808623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62433-47-0 | |

| Record name | 4-(2-Chloro-5-fluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40808623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 4 2 Chloro 5 Fluorophenyl 1,3 Thiazol 2 Amine and Its Analogues

Classical Approaches to 2-Aminothiazole (B372263) Synthesis

The most prominent and widely utilized classical method for synthesizing 2-aminothiazoles is the Hantzsch thiazole (B1198619) synthesis, first described by Arthur Hantzsch in 1887. synarchive.com This reaction has remained a cornerstone for the preparation of this class of compounds due to its reliability and generally high yields. chemhelpasap.commdpi.com

The Hantzsch synthesis is exceptionally well-suited for preparing 4-(2-Chloro-5-fluorophenyl)-1,3-thiazol-2-amine. The general reaction involves the cyclocondensation of an α-haloketone with a thioamide. synarchive.comwikipedia.org In the context of the target molecule, the specific precursors are 2-bromo-1-(2-chloro-5-fluorophenyl)ethanone and thiourea (B124793).

The reaction is typically carried out by refluxing equimolar amounts of the α-haloketone and thiourea in a solvent such as ethanol. mdpi.com The process is straightforward and often results in good yields of the desired 2-aminothiazole derivative. chemhelpasap.commdpi.com This method has been successfully applied to a wide array of substituted α-haloketones and thioamides to generate diverse libraries of 2-aminothiazole analogues. mdpi.comnih.gov For instance, the synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine was achieved by refluxing 3-chloro-2-methylphenylthiourea and 4-fluorophenacylbromide in ethanol. mdpi.com Similarly, various 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles are prepared by condensing 2-bromo-4-fluoroacetophenone with respective thiosemicarbazones in refluxing ethanol. nih.gov

Table 1: Representative Hantzsch Synthesis of 2-Aminothiazole Analogues

| α-Haloketone | Thio-compound | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo-1-(4-fluorophenyl)ethanone | 3-Chloro-2-methylphenylthiourea | N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Ethanol, Reflux, 24h | 65% | mdpi.com |

| 2-Bromo-1-phenylethanone | Thiourea | 2-Amino-4-phenylthiazole | Methanol, Heat, 30 min | High | chemhelpasap.com |

This table is interactive and can be sorted by clicking on the column headers.

The mechanism of the Hantzsch thiazole synthesis is a well-established, multi-step process. chemhelpasap.com

Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide (e.g., thiourea) on the α-carbon of the haloketone. This is typically an SN2 reaction, which displaces the halide ion and forms an S-alkylated isothiourea intermediate. chemhelpasap.com

Cyclization: The next step involves an intramolecular nucleophilic attack by the nitrogen atom of the isothiourea intermediate onto the carbonyl carbon of the ketone. This forms a five-membered heterocyclic ring, a thiazoline (B8809763) intermediate.

Dehydration: The final step is an acid-catalyzed dehydration (elimination of a water molecule) from the thiazoline intermediate. This elimination results in the formation of a double bond within the ring, leading to the stable, aromatic 2-aminothiazole product. chemhelpasap.com

Under certain acidic conditions, the regioselectivity of the reaction can change, potentially leading to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles alongside the expected 2-(N-substituted amino)thiazoles when N-monosubstituted thioureas are used. rsc.org

Advanced and Green Synthetic Strategies for 2-Aminothiazole Scaffolds

While the classical Hantzsch synthesis is robust, modern chemistry has driven the development of more efficient, faster, and environmentally friendly methods for preparing 2-aminothiazole scaffolds. tandfonline.combepls.com

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. medmedchem.com For the synthesis of 2-aminothiazoles, microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and higher product purity. nih.govjusst.orgresearchgate.net

This "green chemistry" approach is efficient and effective. jusst.org For example, the synthesis of a series of 2-amino-4-arylthiazoles was successfully carried out under microwave irradiation, demonstrating the method's utility. mdpi.comnih.gov In a direct comparison, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines under microwave conditions was completed in minutes with high yields, whereas conventional refluxing required 8 hours and yielded less product that needed extensive purification. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Synthesis Method | Reaction Time | Yield | Purity of Product | Reference |

|---|---|---|---|---|

| Conventional Heating | 8-10 hours | Lower | Requires Recrystallization | jusst.orgresearchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

The use of catalysts can significantly enhance the efficiency of 2-aminothiazole synthesis. Various catalysts have been explored to improve reaction rates and yields. An efficient one-pot synthesis of 2-aminothiazoles has been developed using montmorillonite-K10 as a catalyst. researchgate.net Another approach utilizes silica-supported tungstosilicic acid as a reusable catalyst in a three-component, one-pot condensation to produce Hantzsch thiazole derivatives in excellent yields. mdpi.com

Recently, a novel, multifunctional ionic liquid nanocatalyst based on zeolite-Y and magnetic nanoparticles (Ca/4-MePy-IL@ZY-Fe₃O₄) was developed for the one-pot synthesis of 2-aminothiazoles. rsc.org This magnetic nanocatalyst is easily separable from the reaction mixture, making it a recyclable and sustainable option. rsc.orgresearchgate.net Organocatalysts like asparagine have also been employed to promote the synthesis in a green and efficient manner. tandfonline.com

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org For 2-aminothiazole synthesis, this has led to the development of protocols that use safer solvents, reduce waste, and employ renewable resources.

One innovative approach involves using an aqueous extract of waste neem (Azadirachta indica) leaves as a natural catalyst for a two-component, one-pot synthesis of 2-aminothiazole derivatives at room temperature, achieving yields of 90–96%. tandfonline.com Other green strategies include using polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent medium or water, which is the most environmentally benign solvent. bepls.com One-pot procedures, where reactants are added sequentially in a single flask, are also favored as they reduce the need for purification of intermediates, thus saving time and reducing solvent waste. rsc.org Using safer halogenating agents like trichloroisocyanuric acid (TCCA) instead of toxic reagents like iodine or bromine also contributes to a greener synthetic pathway. rsc.org

Precursor Chemistry and Starting Material Derivatization for this compound Synthesis

The successful construction of the target thiazole core relies on the efficient preparation of two key precursors: a substituted phenacyl halide and a thiourea intermediate. The nature of these precursors dictates the substitution pattern of the final product.

The primary phenacyl halide required for the synthesis of the title compound is 2-bromo-1-(2-chloro-5-fluorophenyl)ethanone, also known as 2-chloro-5-fluorophenacyl bromide. synquestlabs.com The synthesis of this intermediate is typically a two-step process starting from a substituted benzene (B151609) derivative.

First, a Friedel-Crafts acylation is performed on 1-chloro-4-fluorobenzene. masterorganicchemistry.com This reaction introduces an acetyl group onto the aromatic ring to form 2'-chloro-5'-fluoroacetophenone. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and uses an acylating agent like acetyl chloride or acetic anhydride. researchgate.netgoogle.comlibretexts.org The regioselectivity of the acylation is governed by the directing effects of the existing halogen substituents.

The second step is the α-bromination of the resulting 2'-chloro-5'-fluoroacetophenone. This reaction selectively introduces a bromine atom at the carbon adjacent to the carbonyl group. libretexts.org Various brominating agents can be employed for this transformation, with N-Bromosuccinimide (NBS) being a common choice due to its selectivity and ease of handling. researchgate.net Other methods include the use of elemental bromine in a suitable solvent like acetic acid or electrochemical bromination. libretexts.orglookchem.com The reaction proceeds via an enol or enolate intermediate. libretexts.org

| Step | Starting Material | Reagents | Product | Typical Conditions |

|---|---|---|---|---|

| 1. Friedel-Crafts Acylation | 1-Chloro-4-fluorobenzene | Acetyl chloride, AlCl₃ | 2'-Chloro-5'-fluoroacetophenone | Reaction in a suitable solvent, followed by aqueous workup. |

| 2. α-Bromination | 2'-Chloro-5'-fluoroacetophenone | N-Bromosuccinimide (NBS), p-toluenesulfonic acid (catalyst) | 2-Bromo-1-(2-chloro-5-fluorophenyl)ethanone | Microwave irradiation or conventional heating in a solvent like CCl₄. researchgate.net |

For the synthesis of the parent compound, this compound, unsubstituted thiourea is used directly in the Hantzsch reaction. asianpubs.org However, to generate analogues with substitutions on the 2-amino group (N-2 substituted analogues), corresponding N-substituted thiourea intermediates are required.

These substituted thioureas can be prepared through several established methods. asianpubs.org A common approach is the reaction of a primary or secondary amine with an isothiocyanate. organic-chemistry.orgnih.gov Alternatively, amines can be reacted with reagents like carbon disulfide or alkali metal thiocyanates in the presence of a strong acid to yield the desired thiourea derivatives. asianpubs.orgorganic-chemistry.org Environmentally friendly methods, such as solvent-free grinding or reactions in aqueous media, have also been developed. asianpubs.orgorganic-chemistry.org

| Method | Reactants | Product | Key Features |

|---|---|---|---|

| From Isothiocyanates | R-NH₂ + R'-NCS | R-NH-C(S)-NH-R' | Widely applicable for N,N'-disubstituted thioureas. organic-chemistry.orgnih.gov |

| From Amines and CS₂ | 2 R-NH₂ + CS₂ | R-NH-C(S)-NH-R | Suitable for preparing symmetrical thioureas. organic-chemistry.org |

| From Amines and Thiocyanates | R-NH₂ + NH₄SCN | R-NH-C(S)-NH₂ | Requires acidic conditions to generate the isothiocyanate in situ. asianpubs.org |

Regioselective Functionalization and Post-Synthesis Modification Strategies for the this compound Core

Post-synthesis modification of the this compound core allows for the creation of a diverse library of related compounds. Functionalization can be targeted to three main regions: the 2-amino group, the phenyl ring, and the thiazole ring.

The exocyclic 2-amino group is a primary site for derivatization due to its nucleophilic character. A variety of functional groups can be introduced at this position.

Acylation: The amino group readily undergoes acylation with acid chlorides or anhydrides in the presence of a base to form the corresponding amides. nih.govglobethesis.com This is a common strategy for producing N-acyl-2-aminothiazole derivatives. nih.gov

Urea and Thiourea Formation: Reaction with various substituted isocyanates or isothiocyanates provides access to a wide range of N-thiazolyl ureas and thioureas, respectively. tandfonline.comresearchgate.netmdpi.com These reactions typically proceed via nucleophilic addition of the amino group to the electrophilic carbon of the isocyanate or isothiocyanate. tandfonline.com

Schiff Base Formation: Condensation with aldehydes leads to the formation of Schiff bases (imines), which can serve as intermediates for further synthetic transformations. mdpi.com

| Reaction Type | Reagent | Product Type | Reference Example |

|---|---|---|---|

| Acylation | Acyl chlorides (e.g., Benzoyl chloride) | N-Thiazolyl amides | Reaction of 2-aminothiazoles with acyl halides in pyridine. nih.gov |

| Urea/Thiourea Formation | Isocyanates/Isothiocyanates | N-Thiazolyl ureas/thioureas | Nucleophilic addition in a solvent like acetone. tandfonline.com |

| Schiff Base Formation | Aromatic aldehydes | N-Thiazolyl imines | Condensation in refluxing ethanol. mdpi.com |

Further substitution on the 4-phenyl ring is challenging due to its deactivation by the thiazole moiety and the existing halogen atoms. However, under specific catalytic conditions, direct C-H functionalization can be achieved. For the 2-chloro-5-fluorophenyl group, the directing effects of the substituents must be considered. Both chlorine and fluorine are ortho-, para-directing but deactivating. The positions ortho and para to the fluorine atom (C4 and C6 of the phenyl ring) and ortho to the chlorine atom (C3) are the most likely sites for electrophilic attack, though forcing conditions may be required. Direct arylation of 4-phenylthiazoles has been reported using ruthenium-based catalysts, suggesting that C-C bond formation on the phenyl ring is feasible, although this was shown to be more effective when the C5 position of the thiazole is also substituted. researchgate.net

The thiazole ring itself can undergo substitution reactions. Pi-electron density calculations and experimental evidence show that the C-5 position is the primary site for electrophilic substitution in 2-aminothiazole systems. pharmaguideline.comwikipedia.orgresearchgate.net

Halogenation: Direct bromination of the 2-aminothiazole ring occurs selectively at the C-5 position using reagents like molecular bromine in acetic acid. nih.govresearchgate.net This introduces a versatile handle for further modifications.

Cross-Coupling Reactions: The 5-bromo derivative can be used in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new aryl or alkyl groups at the C-5 position. nih.gov This biocatalytic halogenation followed by chemical cross-coupling represents a powerful chemoenzymatic strategy for derivatization. nih.gov

Elucidation of Structure Activity Relationships Sar Within 4 2 Chloro 5 Fluorophenyl 1,3 Thiazol 2 Amine Analog Series

Impact of Halogen Substituents (Chlorine and Fluorine) on Molecular Interactions and Biological Activity Profiles

The presence and positioning of halogen atoms on the phenyl ring at the 4-position of the thiazole (B1198619) are critical determinants of a compound's biological activity. Halogens like chlorine and fluorine modify the electronic properties, lipophilicity, and conformation of the molecule, thereby influencing its ability to interact with biological targets. Electron-withdrawing groups such as halogens on the phenyl ring have been shown to be important for the activity of some thiazole derivatives. mdpi.com

Positional Effects of Halogens on Binding Affinity

The specific placement of the chlorine atom at the ortho-position (C2) and the fluorine atom at the meta-position (C5) of the phenyl ring in 4-(2-Chloro-5-fluorophenyl)-1,3-thiazol-2-amine is significant. The position of substitution on the phenyl ring can greatly influence activity. nih.gov

Chlorine at the 2-position: An ortho-chloro substituent can induce a torsional twist between the phenyl and thiazole rings. This conformational constraint can be crucial for fitting into a specific binding pocket of a target protein, potentially enhancing binding affinity by locking the molecule into a bioactive conformation. Furthermore, the electron-withdrawing nature of chlorine at this position alters the charge distribution of the phenyl ring, affecting its interactions with the target.

Studies on related 4-phenylthiazole (B157171) analogs have demonstrated that the nature and position of halogen substituents are critical. For instance, in a series of 2-amino-4-aryl thiazole derivatives, a para-fluoro substituted compound was identified as a potent inhibitor of the 5-lipoxygenase enzyme. rsc.org In another study, thiazolyl-thiourea derivatives with a 3-chloro-4-fluorophenyl group showed promising efficacy against staphylococcal species, highlighting the favorable impact of this specific di-halogenation pattern. mdpi.com

Table 1: Qualitative SAR Summary of Halogen Substituents on the Phenyl Ring of 4-Phenyl-1,3-thiazol-2-amine Analogs

| Substituent Position | Halogen Type | General Impact on Activity | Rationale |

| ortho | Chlorine (Cl) | Can increase potency | Induces torsional twist, potentially leading to a more favorable binding conformation. |

| meta | Fluorine (F) | Often favorable for activity | Acts as a hydrogen bond acceptor; modifies electronic properties of the ring. |

| para | Fluorine (F), Chlorine (Cl) | Frequently enhances activity | Can engage in specific interactions within the binding site; alters lipophilicity and electronic character. |

| Di-substitution | Chloro/Fluoro | Potentially synergistic | Combines steric and electronic effects to optimize fit and interactions with the target. |

Role of Halogen Bonding in Ligand-Target Recognition

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen or nitrogen atom, on a biological target. The chlorine atom, being larger and more polarizable than fluorine, is a more effective halogen bond donor.

Contribution of the Thiazole Moiety to Scaffold Activity

The 1,3-thiazole ring is not merely a linker but an active pharmacophore that is integral to the biological activity of the compound series. nih.gov It correctly orients the substituents in three-dimensional space and participates directly in molecular interactions.

Importance of the 2-Amino Group for Molecular Recognition and H-bonding

The 2-amino group is a crucial functional group in this class of compounds. It can act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). This dual capability allows it to form multiple, stabilizing hydrogen bonds with amino acid residues in a protein's active site, such as aspartate, glutamate (B1630785), or serine. nih.gov

The formation of these hydrogen bonds is often a key determinant of binding affinity and is a recurring theme in the SAR of 2-aminothiazole (B372263) derivatives. Docking studies of related compounds have frequently shown the 2-amino group forming critical hydrogen bonds that anchor the ligand within the binding pocket. nih.gov The basicity of the amino group, influenced by the electronic effects of the rest of the molecule, also plays a role in these interactions.

Influence of Substituents at the 4-Position of the Thiazole Ring

The substituent at the 4-position of the thiazole ring significantly impacts the compound's activity profile. In this series, the 4-position is occupied by the 2-chloro-5-fluorophenyl group. SAR studies on various 2-aminothiazole series consistently show that the nature of the aryl group at C4 is a major driver of potency and selectivity. nih.govnih.gov

Systematic Structural Variations and Their Biological Consequences

The 2-aminothiazole scaffold allows for systematic structural modifications at several positions to probe the SAR and optimize biological activity. nih.govsemanticscholar.org

Modification of the 2-Amino Group: Acylation or alkylation of the 2-amino group can have varied effects. In some cases, converting the amine to an amide can introduce new hydrogen bonding opportunities and alter the compound's physicochemical properties, leading to enhanced activity. nih.gov However, in other instances, the free amino group is essential for activity, and its modification leads to a loss of potency. nih.gov

Substitution on the Phenyl Ring: As detailed in section 3.1, altering the type, number, and position of substituents on the 4-phenyl ring is a primary strategy for optimization. Replacing the 2-chloro-5-fluorophenyl group with other substituted aryl or heteroaryl rings can drastically change the biological activity profile by altering the steric, electronic, and lipophilic properties of the molecule. nih.govmdpi.com

Modification of the Thiazole Ring: While the thiazole core is often conserved, modifications at the C5 position can also influence activity. Introducing small alkyl or other functional groups can probe for additional binding pockets or steric constraints within the target site. For instance, the introduction of a methyl group at the C5-position of the thiazole has been shown to decrease potency in some series. nih.gov

These systematic variations are essential for mapping the chemical space around the this compound scaffold, leading to a deeper understanding of its molecular interactions and guiding the design of more potent and selective analogs.

Modifications on the Phenyl Ring and their Effect on Target Engagement

The substitution pattern on the 4-phenyl ring of the 2-aminothiazole core plays a pivotal role in modulating biological activity. Research into related N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors has demonstrated that substitutions on this phenyl ring significantly influence antiproliferative potency. For instance, the introduction of a methoxy (B1213986) group at the para-position of the phenyl ring has been associated with enhanced activity.

In a series of N,4-diaryl-1,3-thiazole-2-amines, analogs bearing a 4-methoxyphenyl (B3050149) group at the C4 position of the thiazole ring, combined with a 2,4-dimethoxyphenyl substitution on the 2-amino group, exhibited the most potent antiproliferative effects. This suggests that electron-donating groups on the 4-phenyl ring can be beneficial for target engagement, potentially by enhancing binding affinity through favorable interactions within the target's active site.

The position of substituents also has a marked effect. For example, in a series of bromo-substituted phenylthiazole derivatives, the anti-mycobacterial activity followed the order of para > meta > ortho substitution, highlighting the sensitivity of the binding pocket to the spatial arrangement of the substituent. mdpi.com

Investigation of Bioisosteric Replacements within the Scaffold

Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the physicochemical and biological properties of a lead compound. In the context of the this compound series, bioisosteric replacements can be considered for both the phenyl ring and the thiazole core.

Phenyl Ring Replacements: The phenyl ring is a common motif in drug design, but its replacement can lead to improved properties such as enhanced solubility, better metabolic stability, and reduced potential for off-target effects like hERG channel inhibition. researchgate.net Common bioisosteres for a phenyl ring include other aromatic systems like pyridyl, pyrazolyl, and thiophene (B33073) rings. cambridgemedchemconsulting.com The introduction of a nitrogen atom, for instance in a pyridyl ring, can alter the molecule's polarity and hydrogen bonding capacity, potentially leading to improved pharmacokinetic profiles. cambridgemedchemconsulting.com Non-aromatic, conformationally restricted mimics such as bicyclo[1.1.1]pentane (BCP), cubane, and closo-carboranes have also been successfully employed as phenyl ring bioisosteres, demonstrating that it is possible to maintain or even improve potency while significantly altering the molecule's physical properties. nih.govacs.org A BCP analog, for example, was found to be equipotent to its parent phenyl compound but showed significantly improved metabolic properties in one antimalarial series. nih.gov

Thiazole Scaffold Replacements: The 1,3-thiazole ring itself can be replaced with other five-membered heterocycles to modulate activity and properties. A common bioisosteric replacement for a thiazole is an oxazole (B20620) ring. The isosteric exchange of a 2-aminothiazole with a 2-aminooxazole has been shown to decrease lipophilicity and improve aqueous solubility, which can be advantageous for drug development. semanticscholar.org In some instances, this replacement can also lead to improved or comparable biological activity. semanticscholar.org Other heterocycles, such as 1,2,4-oxadiazoles and 1,2,3-triazoles, have also been explored as bioisosteres for thiazole and other functional groups, offering alternative geometries and electronic distributions that can be exploited to optimize target interactions. researchgate.netresearchgate.net The thiazole ring can also act as a bioisostere for a phenyl ring, offering a smaller spatial footprint and different electronic properties that can be beneficial for photoswitching efficiency in photopharmacology. nih.gov

Investigation of Molecular Mechanisms of Action and Target Engagement by 4 2 Chloro 5 Fluorophenyl 1,3 Thiazol 2 Amine Analogs

Enzyme Inhibition Studies at the Molecular Level

The specific arrangement of atoms and functional groups in 4-(2-Chloro-5-fluorophenyl)-1,3-thiazol-2-amine and its analogs allows them to interact with and inhibit various enzymes, playing a role in conditions like hyperpigmentation and inflammation.

Tyrosinase is a key copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. nih.gov Its inhibition is a major focus for developing agents to treat hyperpigmentation. mdpi.com Thiazole (B1198619) derivatives have been identified as potent tyrosinase inhibitors. The inhibitory mechanism often involves the chelation of copper ions in the enzyme's active site, which is essential for its catalytic activity. nih.gov

Research into various substituted thiazole analogs demonstrates that the nature and position of substituents on the phenyl ring are critical for inhibitory efficacy. For instance, compounds with hydroxyl groups, particularly at the 2,4-positions of the phenyl ring, show significantly enhanced tyrosinase inhibition. One study found that a 2,4-dihydroxy substituted analog had an IC₅₀ value of 1.60 µM, which was considerably more potent than the standard inhibitor, kojic acid. mdpi.com Kinetic studies often reveal these compounds to be competitive inhibitors, suggesting they bind directly to the enzyme's active site. mdpi.commdpi.com The presence of halogen atoms, such as the chloro and fluoro groups in this compound, can influence the electronic properties and binding affinity of the molecule to the tyrosinase active site.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. nih.gov The 2-aminothiazole (B372263) core is a well-established scaffold for designing potent kinase inhibitors. mdpi.com Analogs of this compound have been investigated for their ability to inhibit various kinases, including Aurora kinases, Cyclin-dependent kinases (CDKs), and Checkpoint Kinase 1 (CHK1). mdpi.comnih.govrsc.org

The selectivity of these inhibitors is a key aspect of research, aiming to minimize off-target effects. Structure-activity relationship (SAR) studies have shown that substitutions on the thiazole and phenyl rings are critical for both potency and selectivity. For example, in a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, compound 12u was identified as a potent CDK9 inhibitor with an IC₅₀ of 7 nM and demonstrated over 80-fold selectivity against CDK2. acs.org Another study on CHK1 inhibitors led to the discovery of compound 8n , a 2-aminothiazole derivative with an IC₅₀ value of 4.25 nM. nih.gov This compound also showed acceptable selectivity when tested against a panel of 15 other kinases. nih.gov

Table 1: Kinase Inhibition Profile of Selected 2-Aminothiazole Analogs

| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Notes |

|---|---|---|---|

| 12u | CDK9 | 7 | >80-fold selective vs. CDK2 acs.org |

| 8n | CHK1 | 4.25 | Acceptable selectivity over 15 other kinases nih.gov |

| Analog 29 | Aurora A | 79 | High level of kinase selectivity rsc.org |

| Analog 30 | Aurora A | 140 | High level of kinase selectivity rsc.org |

This table is interactive. Click on the headers to sort the data.

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. nih.gov Developing dual inhibitors of COX and LOX is a significant strategy for creating anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. uniroma2.itresearchgate.net

Thiazole derivatives have shown promise as dual COX/LOX inhibitors. uniroma2.it The substitution pattern on the thiazole and its attached aryl rings greatly influences the inhibitory activity and selectivity towards different enzyme isoforms (COX-1, COX-2, and 5-LOX). For instance, studies on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives identified potent 5-LOX inhibitors. nih.gov One such compound, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine , was found to be a highly potent LOX inhibitor with an IC₅₀ of 127 nM. nih.gov Other research has shown that some thiazole derivatives can be selective COX-2 inhibitors. nih.gov For example, compound 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) was identified as a selective COX-2 inhibitor. nih.gov The presence of halogen substituents like chlorine on the phenyl ring is often favorable for COX inhibition. nih.gov

Table 2: COX/LOX Inhibition Data for Thiazole Analogs

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition % |

|---|---|---|---|

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine | 5-LOX | 0.127 | 98% |

| Analog 6b | COX-2 | 11.65 | - |

| Analog 6f | COX-2 | 0.039 | - |

This table is interactive. Click on the headers to sort the data.

Molecular Target Identification and Validation in Research Models

Identifying the specific molecular targets of this compound analogs and validating their engagement in cellular models are critical steps to elucidate their mechanism of action and therapeutic potential.

The 2-aminothiazole scaffold is a component of several anticancer agents, indicating its ability to interfere with cell proliferation pathways. nih.gov Research has shown that these compounds can induce apoptotic cell death and cause cell cycle arrest in cancer cells. nih.gov For example, certain 2-aminothiazole derivatives have been shown to affect human K563 leukemia cells by inhibiting their proliferation. mdpi.com

The anti-inflammatory effects of these compounds are directly linked to their interaction with enzymatic cascades. By inhibiting COX and LOX enzymes, thiazole derivatives block the synthesis of prostaglandins and leukotrienes, thereby downregulating the inflammatory response pathways. nih.gov In cancer models, these compounds can modulate signaling pathways crucial for tumor growth. For instance, some derivatives have been shown to downregulate pathways involving protein kinase A (PKA) and mitogen-activated protein kinase (MAPK), which in turn reduces the expression of key transcription factors and enzymes involved in melanogenesis. mdpi.com

Beyond direct enzyme inhibition, 2-aminothiazole analogs can also act as modulators of cell surface receptors. Research has explored their potential as ligands for various receptors, including metabotropic glutamate (B1630785) receptors (mGluRs). A study modifying the 2-aminothiazole structure led to the development of new ligands with high affinity for the mGlu5 receptor subtype, with some 2-chloro-thiazole analogs showing sub-nanomolar affinity. nih.gov

A particularly interesting mechanism of action for this class of compounds is allosteric modulation. Instead of competing with the endogenous ligand at the primary binding site (orthosteric site), an allosteric modulator binds to a different, topographically distinct site on the protein. nih.gov This binding event induces a conformational change in the protein, altering its activity. nih.govnih.gov Several studies have identified 2-aminothiazole derivatives as selective allosteric modulators of protein kinase CK2. nih.govnih.govresearchgate.net These compounds were found to bind to a novel allosteric pocket adjacent to the ATP binding site, stabilizing an inactive conformation of the kinase. nih.govnih.gov This allosteric mechanism can offer higher selectivity compared to traditional ATP-competitive inhibitors, as allosteric sites are generally less conserved across the kinome. nih.gov

Exploration of Other Biological Activities in in vitro Systems

Analogs of this compound are part of a broader class of thiazole derivatives that have been extensively investigated for a variety of biological activities beyond a single target class. These heterocyclic compounds are recognized for their therapeutic potential against numerous diseases, which has spurred research into their effects on pathogenic microorganisms and cancer cells in laboratory settings. mdpi.commdpi.com The structural versatility of the thiazole ring allows for modifications that can significantly influence their biological profile, leading to the identification of compounds with potent antimicrobial and antiproliferative properties. mdpi.comglobalresearchonline.net

Antimicrobial Research: Investigation of Mechanisms Against Bacterial and Fungal Strains

Thiazole derivatives have demonstrated notable efficacy against a range of bacterial and fungal pathogens. jchemrev.com The antimicrobial mechanism of these compounds is multifaceted and can vary depending on their specific structural features. One proposed mechanism involves the disruption of microbial cell integrity. Due to their amphiphilic nature, which combines both hydrophobic and hydrophilic characteristics, thiazole derivatives can embed themselves within the cell membranes of bacteria and fungi. mdpi.com This insertion can lead to a disturbance of the cell's physiology, leakage of cytoplasmic contents, and ultimately, apoptosis or cell death. mdpi.comglobalresearchonline.net

Another primary antibacterial mechanism may involve the inhibition of critical stages of bacterial cell division. jchemrev.com Molecular docking studies have suggested that thiazole derivatives may act by inhibiting key microbial enzymes. For instance, the E. coli MurB enzyme, which is crucial for peptidoglycan biosynthesis, has been identified as a putative target for the antibacterial action of some thiazole compounds. nih.gov For antifungal activity, a probable mechanism is the inhibition of 14a-lanosterol demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov

Research on specific analogs highlights the impact of substitutions on the phenyl ring. For example, derivatives of [2-amino-4-(4-chlorophenyl)-1,3-thiazole] have shown distinguished activity against fungal species like Candida albicans and Candida glabrata, as well as moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. researchgate.net Similarly, the compound N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, which is structurally related to the subject compound, displayed convincing antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. mdpi.com The presence of halogen atoms like chlorine and fluorine on the phenyl ring is often associated with enhanced antimicrobial activity. jchemrev.commdpi.com

| Compound | Microorganism | Activity Measure | Result | Source |

|---|---|---|---|---|

| N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Staphylococcus aureus | Zone of Inhibition | 20.5 ± 0.4 mm | mdpi.com |

| N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Chromobacterium violaceum | Zone of Inhibition | 17.0 ± 0.3 mm | mdpi.com |

| Thiazole Derivative 7 | Staphylococcus aureus | Activity | Moderate | researchgate.net |

| Thiazole Derivative 7 | Bacillus subtilis | Activity | Moderate | researchgate.net |

| Thiazole Derivative 8 | Candida albicans | Activity | Distinguished | researchgate.net |

| Thiazole Derivative 8 | Candida glabrata | Activity | Distinguished | researchgate.net |

| Heteroaryl Thiazole Derivative 3 | Bacterial Strains | MIC | 0.23–0.7 mg/mL | nih.gov |

| Heteroaryl Thiazole Derivative 9 | Fungal Strains | MIC | 0.06–0.23 mg/mL | nih.gov |

Antiproliferative Activity in Cell Line Models: Molecular Basis of Efficacy

The thiazole scaffold is a key component in a number of anticancer agents, and its derivatives have been shown to block cancer cell growth through various mechanisms. nih.gov The molecular basis of their efficacy often involves the inhibition of key proteins that regulate cell proliferation, survival, and metastasis. nih.govbohrium.com

One of the most significant pathways for the antitumor activity of thiazole derivatives is the inhibition of protein and lipid kinases. nih.gov These include enzymes like c-Met kinase, cyclin-dependent kinases (CDKs), and PI3Kα, which are often dysregulated in cancer. nih.gov For example, some pyridine-thiazole hybrids have demonstrated the ability to inhibit the growth of various cancer cell lines, including non-small cell lung, colon, and melanoma cell lines. nih.gov

Beyond kinase inhibition, these compounds can target other critical cellular machinery. Some thiazole analogs have been found to interfere with DNA and stimulate cell cycle arrest, leading to apoptosis in cancer cells. mdpi.com A specific thiazole derivative, compound 4c in one study, demonstrated potent activity against MCF-7 (breast) and HepG2 (liver) cancer cell lines. mdpi.com Its mechanism was attributed to the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein in angiogenesis. mdpi.com This compound also induced cell cycle arrest at the G1/S phase and significantly increased the percentage of cells undergoing both early and late apoptosis. mdpi.com

Other molecular targets for thiazole derivatives include:

Fascin (B1174746): A protein involved in cell motility. A specific thiazole lead compound was found to effectively block migration and invasion of metastatic human breast cancer cell lines (MDA-MB-231) by interacting with fascin. acs.org

Histone Acetylase Proteins (HATs): Certain derivatives have been shown to inhibit p300 and GCN5p members of the histone acetylase family, which play a role in chromatin regulation and gene expression. researchgate.net

Karyopherin Beta 1 (KPNB1): This protein is involved in nuclear transport. An N-(5-(4-fluorophenyl)thiazol-2-yl) derivative showed a potent inhibitory effect on KPNB1, contributing to its anticancer activity. nih.gov

Regulatory Proteins: Thiazole-containing molecules have been reported to block cancer cell growth by inhibiting proteins such as Bcl-2, STAT3, and HEC1. nih.gov

The broad spectrum of molecular targets underscores the potential of this compound analogs as a versatile scaffold for the development of novel antiproliferative agents. nih.govbohrium.com

| Compound | Cell Line | Activity Measure | Result | Molecular Basis / Target | Source |

|---|---|---|---|---|---|

| Thiazole Derivative 4c | MCF-7 (Breast) | IC50 | 2.57 ± 0.16 µM | VEGFR-2 inhibition, G1/S cell cycle arrest, apoptosis induction | mdpi.com |

| Thiazole Derivative 4c | HepG2 (Liver) | IC50 | 7.26 ± 0.44 µM | VEGFR-2 inhibition | mdpi.com |

| Pyridine-Thiazole Hybrid 4 | NCI-60 Panel Average | GI50 | 31.7 µM | General antiproliferative | nih.gov |

| Thiazole Lead Compound 1 | MDA-MB-231 (Breast) | IC50 | ~100 nM range | Inhibition of cell migration/invasion via fascin interaction | acs.org |

| Thiazole Lead Compound 1 | HeLa (Cervical) | IC50 | ~100 nM range | Inhibition of cell migration/invasion via fascin interaction | acs.org |

| N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | Cancer cell-based assays | Activity | Potent | KPNB1 inhibition | nih.gov |

Computational and Theoretical Investigations of 4 2 Chloro 5 Fluorophenyl 1,3 Thiazol 2 Amine and Its Derivatives

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy levels within a molecule, which are crucial for predicting its reactivity and intermolecular interactions.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has been widely used to investigate the molecular properties of thiazole (B1198619) derivatives. mgesjournals.comnih.gov DFT calculations can accurately predict various molecular properties, including optimized geometry (bond lengths and angles), vibrational frequencies, and electronic properties such as dipole moment and molecular electrostatic potential (MEP). researchgate.net For instance, DFT calculations at the B3LYP/6-31G level of theory have been used to optimize the geometry of related benzothiazole (B30560) derivatives and investigate their electronic structure. mgesjournals.com These calculations help in understanding the spatial arrangement of atoms and the distribution of electron density, which are key determinants of a molecule's physical and chemical behavior.

The structural geometry, including bond lengths, bond angles, and torsion angles, as well as the electronic properties of similar compounds, have been calculated using DFT methods at various levels of theory, such as B3LYP with 6-31+G(d,p), 6-31++G(d,p), and 6-311+G(d,p) basis sets. researchgate.net The results from these calculations often show good correlation with experimental data obtained from techniques like X-ray crystallography. researchgate.net

HOMO-LUMO Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. researchgate.net

For thiazole derivatives, HOMO-LUMO analysis has been performed to understand their charge transfer characteristics. mgesjournals.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. researchgate.net This analysis helps in predicting the sites within the molecule that are more susceptible to electrophilic or nucleophilic attack. Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can be derived from the HOMO and LUMO energies to further quantify the reactivity of the molecule. researchgate.net These descriptors are valuable in understanding the interactions of the molecule with biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. physchemres.org It is extensively used in drug design to predict how a small molecule (ligand) binds to the active site of a protein (receptor).

Prediction of Binding Modes and Affinities with Receptor Proteins

Molecular docking simulations have been instrumental in predicting the binding modes and affinities of 4-(2-chloro-5-fluorophenyl)-1,3-thiazol-2-amine derivatives with various protein targets. nih.govresearchgate.net These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the receptor's binding pocket. nih.gov For example, docking studies on similar thiazole derivatives have revealed important interactions with the active sites of enzymes like topoisomerase II, providing insights into their potential anticancer activity. researchgate.net The docking scores obtained from these simulations provide an estimation of the binding affinity, which can be used to rank and prioritize compounds for further experimental testing. dntb.gov.ua

Rational Design of Novel Analogs Based on Docking Insights

The insights gained from molecular docking studies are invaluable for the rational design of new and more potent analogs. By understanding the specific interactions that contribute to high binding affinity, medicinal chemists can modify the structure of the lead compound to enhance these interactions. For instance, if a particular hydrogen bond is found to be crucial for binding, the molecule can be modified to include a functional group that can form a stronger hydrogen bond. This structure-based drug design approach has been successfully applied to various thiazole-containing compounds to improve their biological activity. nih.govsemanticscholar.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations can be used to study the conformational changes in both the ligand and the protein upon binding and to assess the stability of the complex. nih.gov

MD simulations of thiazole derivatives complexed with their protein targets can reveal the flexibility of the ligand in the binding site and the dynamic nature of the interactions. nih.gov These simulations can help to validate the binding poses predicted by docking and provide a more accurate estimation of the binding free energy. physchemres.org By analyzing the trajectory of the simulation, researchers can identify stable and transient interactions, which can further guide the optimization of the lead compound. nih.gov

Assessment of Ligand Stability within Protein Binding Pockets

The stability of a ligand within the binding pocket of a target protein is a critical determinant of its efficacy. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to assess this stability.

Molecular docking studies predict the preferred orientation of a ligand when bound to a protein. For 2-aminothiazole (B372263) derivatives, docking studies have been instrumental in understanding their interactions with various protein targets, such as kinases. tandfonline.com These studies help in identifying key interactions, like hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

Following docking, Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex. These simulations, often run over nanoseconds, track the movements of every atom in the system, offering insights into the stability of the complex over time. Parameters such as Root Mean Square Deviation (RMSD) of the ligand and protein are calculated to assess the stability of the complex. A stable RMSD value over the simulation period suggests that the ligand remains securely bound within the active site. Furthermore, post-MD analyses like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be performed to calculate the binding free energies, providing a quantitative measure of the ligand's affinity for the protein. tandfonline.com

Investigation of Dynamic Interactions Influencing Biological Activity

While static docking poses provide a snapshot of the binding mode, the dynamic nature of molecular interactions is crucial for understanding biological activity. MD simulations are key to investigating these dynamic interactions for derivatives of this compound.

These simulations can reveal how the ligand and protein adapt to each other's presence, a concept known as "induced fit." They can also identify the formation and breaking of hydrogen bonds and other non-covalent interactions over time. This information is vital for understanding the mechanism of action and for designing more potent and selective inhibitors. For instance, MD simulations can help to understand the key interactions between 2-aminothiazole derivatives and proteins like Hec1/Nek2, which are crucial for developing new anticancer agents. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. acs.org These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 or pIC50 values) is compiled. nih.gov For each compound, a set of molecular descriptors, which are numerical representations of its chemical structure, is calculated. nih.govresearchgate.net These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is derived that correlates the descriptors with the biological activity. nih.govnih.govresearchgate.net The predictive power of the QSAR model is then rigorously validated using internal and external validation techniques. researchgate.net

A well-validated QSAR model can be used to predict the biological activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. nih.gov

Below is a table summarizing the statistical parameters of a representative QSAR model developed for a series of 2-aminothiazole derivatives as anticancer agents targeting Hec1/Nek2. tandfonline.com

| Statistical Parameter | Value | Description |

| R² | 0.8436 | Coefficient of determination, indicating the goodness of fit of the model. |

| Q²LOO | 0.7965 | Cross-validation coefficient (Leave-One-Out), indicating the internal predictive ability of the model. |

| R²ext | 0.6308 | Coefficient of determination for the external test set, indicating the external predictive ability of the model. |

| CCCtr | 0.9151 | Concordance Correlation Coefficient for the training set. |

| CCCcv | 0.8875 | Concordance Correlation Coefficient for the cross-validation set. |

This data is representative of QSAR models for 2-aminothiazole derivatives and illustrates the statistical validation of such models.

Identification of Key Physico-Chemical Descriptors Correlating with Activity

One of the most valuable outcomes of QSAR studies is the identification of the key physico-chemical descriptors that have the most significant impact on the biological activity of the compounds. tandfonline.com These descriptors provide crucial insights into the structural features that are either favorable or detrimental to the desired activity.

For example, a QSAR study on 2-aminothiazole derivatives as anticancer agents identified the following descriptors as being significant: tandfonline.com

ATSC1i (Moreau-Broto autocorrelation) : This descriptor represents the spatial autocorrelation of a property along the molecular graph's topological structure.

MATS8c (Moran autocorrelation at lag 8) : This descriptor is weighted by atomic charges.

RPSA (Total molecular surface area) : This represents the total surface area of the molecule.

Below is a table of key physico-chemical descriptors and their influence on the biological activity of 2-aminothiazole derivatives, as identified in various QSAR studies.

| Descriptor Class | Specific Descriptor | Influence on Activity |

| Topological Descriptors | Moreau-Broto autocorrelation (ATSC1i) | Significant for Hec1/Nek2 inhibitory activity. tandfonline.com |

| Topological Descriptors | Moran autocorrelation (MATS8c) | Significant for Hec1/Nek2 inhibitory activity. tandfonline.com |

| Geometrical Descriptors | Total molecular surface area (RPSA) | Influences Hec1/Nek2 inhibitory activity. tandfonline.com |

| Quantum-Chemical Descriptors | Atomic charges | Important for designing newer lead compounds against Aurora Kinase. acs.org |

| Quantum-Chemical Descriptors | Atomic volume | Plays a role in the design of new Aurora Kinase inhibitors. acs.org |

This table provides examples of descriptors and their importance in QSAR models for 2-aminothiazole derivatives.

Emerging Research Areas and Future Directions for 4 2 Chloro 5 Fluorophenyl 1,3 Thiazol 2 Amine Research

Development of Novel Synthetic Methodologies for Diversification

The diversification of the 4-(2-Chloro-5-fluorophenyl)-1,3-thiazol-2-amine scaffold is a critical area of research aimed at creating a library of analogues with a wide range of biological activities. Traditional methods for synthesizing 2-aminothiazole (B372263) derivatives, such as the Hantzsch synthesis, provide a solid foundation. This method typically involves the reaction of a thiourea (B124793) with an α-haloketone. mdpi.com

However, emerging research is focused on developing more efficient and versatile synthetic strategies. These include multi-component reactions, the use of environmentally benign catalysts, and microwave-assisted synthesis to accelerate reaction times and improve yields. mdpi.com By exploring novel synthetic routes, researchers can systematically modify the core structure at various positions—the phenyl ring, the thiazole (B1198619) ring, and the amino group—to fine-tune the compound's physicochemical properties and biological activity. This diversification is essential for structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for the desired therapeutic effects.

Future efforts will likely focus on combinatorial chemistry approaches, allowing for the rapid synthesis of large libraries of derivatives. This will enable high-throughput screening to identify lead compounds with enhanced potency and selectivity for specific biological targets.

Advanced Biophysical Characterization of Molecular Interactions

A deep understanding of how this compound and its derivatives interact with their biological targets at the molecular level is crucial for rational drug design. Advanced biophysical techniques are being increasingly employed to elucidate these interactions with high precision.

Key biophysical techniques and their applications are summarized in the table below:

| Technique | Information Gained | Relevance to Research |

| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding and dissociation (kon, koff), and binding affinity (KD). | Allows for the rapid screening of compound libraries to identify high-affinity binders and provides detailed kinetic information about the target engagement. |

| Isothermal Titration Calorimetry (ITC) | Direct measurement of binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of binding (enthalpy, ΔH, and entropy, ΔS). | Provides a complete thermodynamic profile of the binding interaction, helping to understand the driving forces behind molecular recognition. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information about the compound-target complex, including the identification of binding sites and conformational changes upon binding. | Offers high-resolution structural insights that can guide the optimization of lead compounds to improve their binding affinity and selectivity. |

These techniques provide invaluable data on the thermodynamics and kinetics of binding, offering a comprehensive picture of the molecular recognition process. Future research will likely involve the integration of these biophysical methods with computational modeling to build accurate models of the compound-target interactions, thereby facilitating the design of more potent and specific inhibitors.

Integration of Omics Technologies to Elucidate System-Level Effects

To fully comprehend the biological effects of this compound and its analogues, researchers are turning to "omics" technologies. These powerful tools allow for the global analysis of biological molecules, providing a system-level view of how a compound affects cellular processes.

The primary omics technologies and their applications in this context include:

Transcriptomics: The study of the complete set of RNA transcripts in a cell. By analyzing changes in gene expression following treatment with the compound, researchers can identify the signaling pathways and cellular processes that are modulated.

Proteomics: The large-scale study of proteins. This can reveal changes in protein expression, post-translational modifications, and protein-protein interactions, providing insights into the compound's mechanism of action and potential off-target effects.

Metabolomics: The systematic study of the unique chemical fingerprints that specific cellular processes leave behind. This can uncover alterations in metabolic pathways and identify biomarkers of drug efficacy or toxicity.

Exploration of Multi-Target Directed Ligands Based on the Thiazole Scaffold

The traditional "one-target, one-drug" paradigm is being challenged by the understanding that complex diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways. nih.gov This has led to the development of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. nih.gov

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and has been identified as a promising framework for the design of MTDLs. mdpi.com For instance, derivatives of this scaffold have been investigated as multi-targeting kinase inhibitors, which can be particularly effective in cancer therapy by simultaneously blocking several signaling pathways that contribute to tumor growth and survival. rsc.orgresearchgate.netnih.govnih.gov

Future research in this area will focus on the rational design of this compound-based MTDLs. This will involve the strategic incorporation of different pharmacophoric elements into the core structure to enable binding to multiple, disease-relevant targets. The goal is to develop novel therapeutics with improved efficacy and a reduced likelihood of drug resistance.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and build predictive models.

In the context of this compound research, AI and ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of novel derivatives based on their chemical structure. nih.govnih.gov This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing.

De Novo Drug Design: Generative models can be used to design entirely new molecules with desired properties. These models can learn the underlying patterns of known active compounds and generate novel structures that are likely to be active against a specific target.

Optimization of Physicochemical Properties: AI and ML algorithms can be used to predict and optimize the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds. als-journal.com This is crucial for ensuring that a potential drug candidate has the necessary characteristics to be effective and safe in humans.

By leveraging the power of AI and ML, researchers can accelerate the drug discovery process, reduce the costs associated with experimental screening, and increase the likelihood of developing successful therapeutic agents based on the this compound scaffold.

Q & A

Q. Basic

- Solubility : Use shake-flask method at pH 7.4 (PBS buffer) with HPLC quantification. Analogous thiazoles show solubility ~18 μg/mL, correlating with logP values (~2.5) .

- Stability : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) for 24 hours. LC-MS monitors degradation products (e.g., hydrolysis of the thiazole ring) .

How to design and synthesize bioactive derivatives targeting specific enzymes?

Q. Advanced

- Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF₃ at C4) to enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) .

- Click chemistry : Azide-alkyne cycloaddition adds triazole moieties for improved solubility and H-bonding interactions .

- Docking studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., COX-2 or EGFR). Prioritize compounds with ΔG < -8 kcal/mol .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced

- Chiral resolution : Use preparative HPLC with cellulose-based columns (e.g., Chiralpak IB) to separate enantiomers. Monitor optical rotation ([α]D²⁵) for purity .

- Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings to minimize racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.